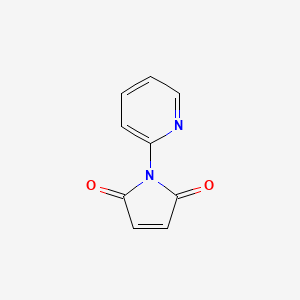

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

6952-66-5 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1-pyridin-2-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H |

InChI Key |

NNXKHUXDXSVBTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Established Synthetic Routes for 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione

Established methods for the synthesis of this compound primarily rely on building the core heterocyclic structure from acyclic or simpler cyclic precursors.

Condensation Reactions with Pyridine (B92270) and Pyrrole (B145914) Precursors

The synthesis of the target compound often involves the condensation of a pyridine-containing nucleophile with a four-carbon dicarbonyl precursor that serves as the foundation for the pyrrole-2,5-dione ring. The most prominent example of this strategy is the reaction between 2-aminopyridine (B139424) and maleic anhydride (B1165640) or its derivatives. This reaction proceeds via a two-step sequence involving the formation of an intermediate maleamic acid, which subsequently undergoes cyclodehydration to yield the final imide product. orgsyn.orgiosrjournals.org

Cyclization Approaches from Pyridin-2-yl-4-oxobutanal Derivatives

An alternative, though less commonly cited, strategy involves the intramolecular cyclization of a pre-formed linear substrate that already contains the N-pyridin-2-yl group. This approach would start with a derivative of pyridin-2-yl-4-oxobutanal or a related 4-aminobutenoic acid derivative. The terminal functional groups of this linear precursor would then react intramolecularly to form the five-membered pyrrole-2,5-dione ring. This method offers potential for controlling substitution on the maleimide (B117702) ring but is generally more synthetically complex than intermolecular condensation methods.

N-Substitution Strategies Utilizing Maleic Anhydrides and Primary Amines

The most widely employed and reliable method for synthesizing this compound is the N-substitution of maleic anhydride with 2-aminopyridine. orgsyn.orgresearchgate.net This is a two-step process:

Amidation: Maleic anhydride reacts readily with the primary amino group of 2-aminopyridine in a suitable solvent, such as ether or dimethylformamide (DMF), to form the corresponding N-(pyridin-2-yl)maleamic acid intermediate. orgsyn.org This step is typically fast and proceeds at room temperature.

Cyclodehydration: The resulting maleamic acid is then cyclized to form the imide ring. This is an elimination reaction that requires a dehydrating agent and often heat. A common laboratory method involves heating the maleamic acid in acetic anhydride with a catalyst like sodium acetate. orgsyn.org Other reagents used for this ring-closure include acetyl chloride/triethylamine and phosphorus pentoxide. iosrjournals.org

Table 1: Comparison of Reagents for Maleamic Acid Cyclodehydration

| Dehydrating Agent/Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Heat (Steam Bath) | 75-80% | orgsyn.org |

| Acetyl Chloride / Triethylamine | - | - | - | iosrjournals.org |

| Phosphorus Pentoxide | - | - | - | iosrjournals.org |

| Triphenylphosphine / Carbon Tetrabromide | Dichloromethane | Room Temperature | High | - |

Advanced Synthetic Techniques and Optimization

To improve reaction efficiency, reduce environmental impact, and increase yields, advanced synthetic techniques have been applied to the synthesis of pyrrole-2,5-dione systems.

Microwave-Assisted Organic Synthesis of Pyrrole-2,5-dione Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of N-substituted maleimides. rsc.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netsci-hub.box The condensation of various dicarboxylic acids with amines to form cyclic imides has been shown to proceed in very high yields in just 2-5 minutes under microwave irradiation at 600 W. sci-hub.boxnih.gov This green chemistry approach is highly efficient, especially for creating libraries of compounds for further research. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Imides

| Method | Reaction Time | Solvent | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Several Hours | DMF, Acetic Acid | Good | Established methodology | iosrjen.org |

| Microwave Irradiation | 2-15 Minutes | DMF or Solvent-Free | Very High | Rapid, high yield, eco-friendly | rsc.orgsci-hub.boxiosrjen.org |

Catalytic Approaches in Pyrrole-2,5-dione Formation

The development of catalytic methods provides milder and more efficient pathways to pyrrole-2,5-dione derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the cyclization of alkynes with isocyanides, followed by hydrolysis, to produce polysubstituted maleimide derivatives under mild conditions. organic-chemistry.org This approach allows for the construction of a highly substituted maleimide core.

Ruthenium-Catalyzed Reactions: Intermolecular [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide, catalyzed by ruthenium complexes, can yield a variety of polysubstituted maleimides with high selectivity and in excellent yields. organic-chemistry.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been employed as organocatalysts for the atroposelective synthesis of N-aryl maleimides. chemrxiv.org This method involves the activation of a maleamic acid precursor under mild conditions to achieve cyclization, offering excellent yields and control over stereochemistry. chemrxiv.org

Nanocatalysis: An efficient and green protocol for synthesizing N-aryl maleimides has been developed using a magnetic nanocatalyst (Fe₃O₄@SiO₂-SO₃H). researchgate.net This heterogeneous catalyst is easily separated from the reaction mixture using an external magnet and can be recycled, making it a cost-effective and environmentally friendly option. researchgate.net

Table 3: Overview of Selected Catalytic Approaches to Maleimide Synthesis

| Catalyst Type | Precursors | Key Features | Reference |

|---|---|---|---|

| Palladium Complex | Alkynes, Isocyanides | Mild conditions, forms substituted maleimides | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Maleamic Acids | Organocatalytic, mild conditions, atroposelective | chemrxiv.org |

| Magnetic Nanocatalyst | Maleic Anhydride, Amines | Green, reusable catalyst, high efficiency | researchgate.net |

| Ruthenium Complex | Isocyanates, Alkynes, CO | [2+2+1] Cocyclization, high selectivity | organic-chemistry.org |

Industrial Production Considerations for this compound

The industrial-scale synthesis of this compound, a specialized N-substituted maleimide, requires a robust, cost-effective, and environmentally responsible process. While specific large-scale production data for this exact compound is not extensively published, a viable industrial route can be constructed based on established manufacturing principles for its precursors and analogous N-aryl maleimides. The process would logically center on the reaction between 2-aminopyridine and maleic anhydride.

Raw Material Availability and Synthesis

The economic feasibility of producing this compound is heavily dependent on the stable supply and cost of its primary starting materials: 2-aminopyridine and maleic anhydride.

2-Aminopyridine: This is a widely used industrial intermediate, ensuring its general availability. The primary industrial synthesis method is the Chichibabin reaction, which involves the amination of pyridine using sodium amide. innospk.comwikipedia.org This process is well-established for large-scale production. innospk.comsemanticscholar.org Global manufacturing, particularly in regions with strong chemical industries like China, provides a robust supply chain. innospk.com Quality control for industrial applications typically ensures high purity (≥99.0%) and low moisture content, which are critical for consistent reaction outcomes. innospk.com

Maleic Anhydride: As a large-volume commodity chemical, maleic anhydride is produced globally. The dominant manufacturing process involves the vapor-phase oxidation of n-butane using a vanadium-phosphorus oxide (VPO) catalyst. metoree.comniir.orgpolarismarketresearch.comwvu.edu An older route using benzene (B151609) as a feedstock is now less common due to economic and environmental factors. polarismarketresearch.com The production process is highly optimized, involving steps like catalytic oxidation, absorption to form maleic acid, and subsequent purification and dehydration back to the anhydride. niir.orgpolarismarketresearch.com Its primary applications are in the production of unsaturated polyester (B1180765) resins and other chemical intermediates, ensuring a stable and competitive market price. metoree.comzbaqchem.com

Proposed Two-Step Industrial Synthetic Route

The most direct and industrially proven method for synthesizing N-aryl maleimides involves a two-step process: the initial formation of a maleamic acid intermediate, followed by a cyclodehydration step. mdpi.comgoogle.comtandfonline.com

Step 1: Acylation to form N-(pyridin-2-yl)maleamic acid

The first step is the acylation of 2-aminopyridine with maleic anhydride. This reaction is typically rapid and exothermic, involving the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, leading to ring-opening.

Reaction Conditions: This reaction is often carried out at or slightly above room temperature in a suitable solvent to manage the exotherm and maintain a homogenous mixture. tandfonline.com

Solvent Selection: Aprotic solvents such as ethers or chlorinated hydrocarbons are suitable choices to prevent side reactions and facilitate the isolation of the maleamic acid intermediate. mdpi.com

Step 2: Cyclodehydration to this compound

The crucial and often more challenging step is the ring-closure of the N-(pyridin-2-yl)maleamic acid intermediate to form the final imide product. This involves the removal of one molecule of water. Several methods are viable for industrial-scale dehydration.

Chemical Dehydration: A common laboratory and industrial method involves using a dehydrating agent like acetic anhydride with a catalyst, such as anhydrous sodium acetate. mdpi.comtandfonline.com The reaction is typically heated to drive the cyclization. tandfonline.com While effective, this method generates acetic acid as a byproduct, which requires separation and disposal or recovery, adding to the process complexity and cost.

Azeotropic Dehydration: A more direct and often "greener" industrial approach is the azeotropic removal of water. The maleamic acid is heated in a high-boiling inert solvent, such as toluene (B28343), that forms an azeotrope with water. google.com The water generated during the reaction is continuously removed using a Dean-Stark apparatus, driving the equilibrium towards the formation of the imide. This method avoids the use of stoichiometric dehydrating agents, simplifying purification and reducing waste streams. Acid catalysts like p-toluenesulfonic acid can be employed to accelerate the reaction. google.com

Process and Equipment Considerations

Scaling up the synthesis from the laboratory to an industrial plant requires careful consideration of various process parameters and equipment.

Reactor Design: For batch production, glass-lined or stainless steel reactors would be suitable to handle the acidic nature of the maleamic acid intermediate and any acid catalysts used. Effective temperature control is crucial, requiring reactors with efficient heating and cooling jackets to manage the initial exotherm of acylation and provide the necessary energy for the dehydration step.

Process Control: Automation for monitoring and controlling key parameters such as temperature, pressure (especially during azeotropic distillation), and reagent addition rates is essential for ensuring batch-to-batch consistency, safety, and maximizing yield.

Purification: The final product, this compound, would likely be a solid. Industrial purification would typically involve crystallization from a suitable solvent. tandfonline.com This process would be designed to remove any unreacted starting materials, the maleamic acid intermediate, and byproducts such as fumaric acid, which can form from the isomerization of maleic acid if any water is present during the process. google.com Filtration units and large-scale dryers would be required for isolating and drying the final pure product.

Solvent Recovery: To enhance the economic and environmental profile of the process, a solvent recovery system is indispensable. Solvents like toluene used in azeotropic dehydration can be distilled and recycled back into the process, significantly reducing both raw material costs and waste disposal liabilities.

The following table summarizes the key considerations for the industrial production of this compound.

Table 1: Industrial Production Parameters for this compound

| Parameter | Step 1: Acylation | Step 2: Cyclodehydration | Industrial Considerations |

| Primary Reactants | 2-Aminopyridine, Maleic Anhydride | N-(pyridin-2-yl)maleamic acid | Sourcing from established industrial suppliers is crucial for cost and quality control. |

| Solvent | Aprotic (e.g., ether, DCM) | High-boiling azeotropic (e.g., toluene) | Solvent choice impacts reaction efficiency, product isolation, and the need for recovery/recycling systems. |

| Catalyst | None required | Sodium Acetate (chemical method) or p-Toluenesulfonic acid (azeotropic method) | Catalyst selection affects reaction rate, yield, and purification requirements. |

| Temperature | 20-40°C | 60-120°C (depending on method) | Precise temperature control is vital to manage exotherms, prevent side reactions, and ensure complete conversion. |

| Equipment | Jacketed batch reactor | Reactor with Dean-Stark trap for azeotropic removal | Materials must be corrosion-resistant. Continuous flow reactors could be considered for very large volumes. |

| Purification | Isolation by filtration | Crystallization | The purity of the final product is determined by the efficiency of the chosen crystallization solvent and process. |

| Key Challenges | Managing exothermic reaction | Ensuring complete dehydration without thermal degradation; preventing isomerization to fumaric acid. | Process optimization is key to maximizing yield and minimizing impurities and waste. |

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Oxidation Reactions and Derivative Synthesis, including N-oxide Formation

The oxidation of 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione can occur at two primary sites: the pyridine (B92270) nitrogen and the carbon-carbon double bond of the maleimide (B117702) ring.

N-oxide Formation: The nitrogen atom of the pyridine ring is susceptible to oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives, typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Oxidation of the Pyrrole-2,5-dione Ring: The carbon-carbon double bond in the maleimide ring is also a potential site for oxidation. While specific studies on this compound are limited, maleimide-thiol adducts have been shown to be susceptible to oxidation under conditions common in proteomic studies. nih.gov This suggests that the double bond in the parent molecule could potentially undergo epoxidation or other oxidative cleavage reactions under appropriate conditions.

A related oxidative [3+2] annulation reaction has been reported between 2-(pyridine-2-yl)acetates and maleimides, catalyzed by a copper salt in the presence of an oxidant like silver carbonate, to yield 1H-pyrrolo[3,4-b]indolizine-1,3-diones. acs.org This highlights the reactivity of the maleimide double bond in oxidative coupling processes.

| Reaction Type | Reagent/Conditions | Potential Product |

| Pyridine N-oxidation | m-CPBA or H₂O₂/AcOH | 1-(1-oxido-pyridin-1-ium-2-yl)-1H-pyrrole-2,5-dione |

| Maleimide Oxidation | Peroxy acids | 1-(pyridin-2-yl)-3,4-epoxypyrrolidine-2,5-dione |

| Oxidative Annulation | Cu(OAc)₂·H₂O, Ag₂CO₃ | 1H-pyrrolo[3,4-b]indolizine-1,3-dione derivatives |

Reduction Pathways and Product Characterization

The reduction of this compound can target the maleimide double bond, the carbonyl groups, or the pyridine ring.

Reduction of the Maleimide Moiety: The carbon-carbon double bond of the maleimide is readily reduced to yield the corresponding succinimide (B58015) derivative, 1-(pyridin-2-yl)pyrrolidine-2,5-dione. This type of reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or with reducing agents like zinc in acetic anhydride (B1165640). sid.ir The resulting succinimide is generally more stable than the maleimide precursor. ucl.ac.be However, studies on N-ethylmaleimide-thiol adducts have shown that the succinimide thioether can undergo retro and exchange reactions in the presence of other thiols, indicating a potential for ring-opening in reducing environments. nih.gov

Reduction of Carbonyl Groups: More forcing reduction conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH₄), could potentially reduce the carbonyl groups of the dione (B5365651) to hydroxyl groups or even to methylene (B1212753) groups, leading to various substituted pyrrolidines or pyrrolidinones.

Reduction of the Pyridine Ring: The pyridine ring is generally resistant to reduction but can be hydrogenated under high pressure and temperature with catalysts like rhodium or ruthenium. The presence of the electron-withdrawing maleimide group might influence the conditions required for pyridine ring reduction.

| Reaction Type | Reagent/Conditions | Potential Product |

| Maleimide C=C Reduction | H₂/Pd/C or Zn/Ac₂O | 1-(pyridin-2-yl)pyrrolidine-2,5-dione |

| Carbonyl Reduction | LiAlH₄ | 1-(pyridin-2-yl)pyrrolidine derivatives |

| Pyridine Ring Reduction | High pressure H₂, Rh/C | 1-(piperidin-2-yl)-1H-pyrrole-2,5-dione |

Substitution Reactions on the Pyridine and Pyrrole (B145914) Rings

Electrophilic Substitution:

Pyrrole Ring: The pyrrole ring in this compound is deactivated towards electrophilic substitution due to the two electron-withdrawing carbonyl groups. Generally, electrophilic substitution on pyrrole occurs preferentially at the 2- and 5-positions. aklectures.comyoutube.com In this molecule, these positions are part of the dione functionality, making typical electrophilic aromatic substitution on the pyrrole ring highly unlikely.

Pyridine Ring: The pyridine ring is also deactivated towards electrophilic substitution. When such reactions do occur, they typically proceed at the 3- and 5-positions. aklectures.comyoutube.com The presence of the N-pyrrole-2,5-dione substituent at the 2-position would further influence the regioselectivity, likely directing incoming electrophiles to the 5-position.

Nucleophilic Substitution:

Pyridine Ring: The pyridine ring, particularly when activated (e.g., as a pyridinium (B92312) salt or N-oxide), is susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack generally occurs at the 2- and 4-positions. In this compound, the 2-position is blocked, so nucleophilic attack would be directed to the 4- and 6-positions. The electron-withdrawing nature of the maleimide substituent would facilitate such reactions. For instance, nucleophilic addition to 3-substituted pyridinium salts has been shown to favor the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyrrole-2,5-dione Moiety

The pyrrole-2,5-dione (maleimide) moiety is a highly versatile functional group due to its electrophilic nature.

Nucleophilic Addition (Michael Addition): The electron-deficient double bond of the maleimide is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.gov Thiol-maleimide addition is a particularly common and efficient reaction, forming stable thioether linkages. nih.gov Amines can also act as nucleophiles, adding to the double bond.

Diels-Alder Reactions: The maleimide double bond is an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) due to the electron-withdrawing effect of the adjacent carbonyl groups. wikipedia.org It can react with a variety of conjugated dienes to form cyclohexene (B86901) derivatives. N-substituted maleimides are frequently used as dienophiles in such reactions. nih.gov While pyrrole itself can act as a dienophile in some intramolecular reactions, acs.org it typically functions as the diene. However, the dione functionality in this compound would favor its role as a dienophile.

Hydrolysis: The imide functionality is susceptible to hydrolysis, particularly under basic or acidic conditions, which would lead to ring-opening and the formation of the corresponding maleamic acid derivative. The rate of hydrolysis is influenced by the nature of the N-substituent. rsc.orgnih.gov

| Reaction Type | Reactant | Product Type |

| Michael Addition | Thiols, Amines | Succinimide thioether or amino-succinimide |

| Diels-Alder Reaction | Conjugated dienes | Cyclohexene-fused succinimide |

| Hydrolysis | H₂O (acid or base) | 1-(pyridin-2-yl)maleamic acid |

Formation of Reactive Intermediates in this compound Chemistry

The reactions of this compound can proceed through various reactive intermediates.

Anionic Intermediates: In Michael additions, the reaction proceeds through a resonance-stabilized enolate intermediate formed after the initial nucleophilic attack on the β-carbon of the maleimide double bond.

Radical Intermediates: N-substituted maleimides can undergo free-radical polymerization, where the reaction propagates through radical intermediates. mdpi.comuq.edu.au The double bond of the maleimide can add to a radical species, generating a new radical that can then react with another monomer unit.

Pyridinium Ylides: In reactions involving the pyridine ring, deprotonation of an N-aminopyridinium salt (a related structure) can form a pyridinium ylide, which can then participate in further reactions. nih.gov While not directly applicable to the ground state of the title compound, such intermediates could be accessed through derivatization.

Benzyne Intermediates in Cycloadditions: While not an intermediate of the title compound itself, it's noteworthy that N-arylpyrroles can undergo Diels-Alder reactions with benzynes generated in situ from diaryliodonium salts. This highlights the potential for the pyrrole system to participate in cycloadditions with highly reactive intermediates.

Advanced Spectroscopic and Structural Characterization of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-substituted maleimides like 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione.

¹H NMR and ¹³C NMR spectroscopy are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. cibtech.org In the ¹H NMR spectrum of N-substituted maleimides, the protons on the maleimide (B117702) ring typically appear as a characteristic singlet, indicating their chemical equivalence. For instance, in 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, the two olefinic protons of the maleimide ring present a singlet at 7.009 ppm. rsc.org

The chemical shifts in ¹³C NMR spectra provide information about the carbon skeleton. For pyrrole-2,5-dione derivatives, the carbonyl carbons of the maleimide ring are typically observed in the downfield region of the spectrum. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Maleimide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Maleimide CH=CH | 7.009 | s (singlet) |

| N-CH₂ | 3.452 | m (multiplet) |

| CH₂-OH | 3.452 | m (multiplet) |

| OH | 4.786 | s (singlet) |

| Data for 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione in DMSO-d6. rsc.org |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity within a molecule. youtube.comslideshare.net

HMQC/HSQC : This experiment correlates the signals of protons directly attached to carbon atoms, providing unambiguous one-bond ¹H-¹³C connections. libretexts.orgustc.edu.cn Each proton should ideally show a correlation to only one carbon, simplifying the assignment of the carbon skeleton. youtube.com

These 2D NMR methods are instrumental in confirming the substitution pattern on both the pyridine (B92270) and pyrrole-2,5-dione rings.

Infrared (IR) and Mass Spectrometry Analysis

Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. youtube.com For pyrrole-2,5-dione derivatives, the characteristic absorption bands include the C=O stretching vibrations of the imide group, which are typically strong and appear in the region of 1700-1800 cm⁻¹. The C=C stretching of the alkene in the maleimide ring is also observable. cibtech.org

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. researchgate.net The molecular ion peak in the mass spectrum of this compound would confirm its elemental composition.

Table 2: Key IR Absorption Bands for Pyrrole-2,5-dione Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Imide C=O | Symmetric Stretch | ~1770 |

| Imide C=O | Asymmetric Stretch | ~1700 |

| Alkene C=C | Stretch | ~1600-1650 |

| C-N | Stretch | ~1300-1400 |

Conformational and Stereochemical Analysis of Pyrrole-2,5-dione Ring Systems

The conformation of the pyrrole-2,5-dione ring system and the stereochemistry of its derivatives are critical aspects of their structure. The maleimide ring itself is largely planar due to the sp² hybridization of the carbon and nitrogen atoms. However, the orientation of the N-substituent relative to the maleimide ring is a key conformational feature. acs.org

In N-aryl maleimides, the phenyl ring can provide additional resonance structures, which can influence the reactivity of the carbonyl groups. kinampark.com The stereochemistry of reactions involving the maleimide double bond is also an important consideration. For example, the reaction of N-phenyl maleimide with L-cysteine methyl ester has been reported to result in a specific diastereomer. nih.gov The conformational preferences of these systems can be investigated using a combination of NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, and computational modeling. acs.org

Computational Chemistry and Molecular Modeling Studies of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Applications for Molecular Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to optimize molecular geometries and predict various chemical properties. However, no specific studies applying DFT for the molecular optimization of 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione were found.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's excitability and chemical stability. A smaller gap generally suggests higher reactivity. Specific calculations of the HOMO-LUMO energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. No MEP analysis specific to this compound could be located in the searched scientific literature.

Molecular Docking Investigations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein target. Despite the common application of this method to related heterocyclic compounds, no specific molecular docking studies featuring this compound were identified.

In-silico Prediction of Mechanistic Pathways

In-silico methods are employed to predict and elucidate reaction mechanisms, saving time and resources compared to experimental studies. These computational approaches can map transition states and reaction coordinates to understand how a chemical transformation occurs. No in-silico studies predicting the mechanistic pathways involving this compound were found in the available literature.

Exploration of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione serves as a valuable monomer in various polymerization processes due to the electron-deficient double bond within its maleimide (B117702) ring. This reactivity allows it to readily participate in both homopolymerization and copolymerization reactions, leading to polymers with tailored properties.

Homopolymerization and Copolymerization Strategies

N-substituted maleimides, such as this compound, can undergo homopolymerization, although the resulting polymers may have relatively low molecular weights. researchgate.net More commonly, they are copolymerized with a variety of vinyl monomers to enhance the properties of the final polymer. researchgate.net The copolymerization of N-substituted maleimides with electron-donor monomers like vinyl ethers, N-vinylpyrrolidone, or styrenes can proceed rapidly, often forming alternating copolymers. kpi.ua This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-rich and electron-poor monomers. researchgate.net

The copolymerization of N-phenylmaleimide with styrene, for instance, has been shown to yield a nearly alternating structure, with the monomer compositions in the copolymer being close to a 1:1 ratio over a wide range of feed compositions. researchgate.net The reactivity ratios for the copolymerization of various N-substituted maleimides with vinyl chloride have also been determined, indicating that the maleimide monomers are generally more reactive. jlu.edu.cn

Table 1: Copolymerization Parameters of N-Substituted Maleimides with Vinyl Monomers

| N-Substituted Maleimide | Comonomer | r1 (Maleimide) | r2 (Comonomer) | Copolymer Structure | Reference |

| N-phenylmaleimide | Styrene | ~0 | ~0 | Alternating | researchgate.net |

| N-(p-chlorophenyl)maleimide | Vinyl Chloride | >1 | <1 | More reactive maleimide | jlu.edu.cn |

| N-(p-methylphenyl)maleimide | Vinyl Chloride | >1 | <1 | More reactive maleimide | jlu.edu.cn |

Radical Polymerization Approaches

Free radical polymerization is a common method for the synthesis of polymers from this compound and its analogs. researchgate.net Initiators such as azobisisobutyronitrile (AIBN) are typically used to initiate the polymerization process. researchgate.net The polymerization of N-substituted maleimides can be influenced by factors such as the choice of solvent and the reaction temperature. researchgate.net For example, the free radical homopolymerization of N-[4-chloro-2-methyl phenyl] maleimide was carried out in tetrahydrofuran (THF) at 65°C using AIBN as the initiator.

Photo-induced polymerization offers an alternative approach, particularly for copolymerization with electron-donor monomers. kpi.ua In the absence of a photoinitiator, N-substituted maleimides can absorb UV radiation and initiate polymerization, often leading to high conversion rates in a short period. kpi.ua This method has been shown to be less sensitive to oxygen inhibition compared to traditional UV-curable acrylate resins. kpi.ua

Controlled Polymerization Techniques, including RAFT

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. The RAFT process allows for the synthesis of polymers with predefined characteristics by mediating the polymerization through a chain transfer agent (CTA). rsc.org

The selection of the appropriate CTA is crucial for the successful RAFT polymerization of a given monomer. For N-substituted maleimides, the design of the CTA can be tailored to incorporate the maleimide functionality directly into the RAFT agent. rsc.org This allows for the synthesis of end-functionalized polymers. Kinetic studies of RAFT polymerization provide valuable insights into the reaction mechanism and help in optimizing the polymerization conditions. researchgate.netresearchgate.netmdpi.com The rate of polymerization and the evolution of molecular weight with monomer conversion are key parameters that are monitored to ensure a controlled process. mdpi.com

Table 2: Key Parameters in RAFT Polymerization

| Parameter | Description | Significance |

| Chain Transfer Agent (CTA) | A compound that reversibly transfers a reactive group to a growing polymer chain. | Controls the polymerization, enabling the synthesis of polymers with well-defined structures. |

| Monomer Conversion | The percentage of monomer that has been converted into polymer. | Indicates the progress of the polymerization reaction. |

| Molecular Weight (Mn) | The number-average molecular weight of the polymer chains. | A measure of the average size of the polymer molecules. |

| Dispersity (Đ) | A measure of the distribution of molecular weights in a given polymer sample. | A value close to 1 indicates a narrow molecular weight distribution, a hallmark of a controlled polymerization. |

Applications in Functional Materials Development

The incorporation of this compound into polymer structures imparts unique properties that are leveraged in the development of various functional materials.

Polyimides and Hydrogels

Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. zeusinc.comvt.edunih.gov The synthesis of polyimides often involves the polycondensation of a dianhydride with a diamine. zeusinc.comvt.edu The incorporation of pyridine (B92270) rings into the polyimide backbone can enhance their solubility and processability while maintaining high thermal stability. consensus.app While this compound itself is a maleimide, related pyridine-containing diamines can be used in polyimide synthesis. consensus.app The resulting polyimides exhibit high glass transition temperatures (Tg) and good mechanical properties. nih.govconsensus.app

Table 3: Thermal and Mechanical Properties of Pyridine-Containing Polyimides

| Polyimide | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| FDAn-FDAADA | >420 | - | - | nih.gov |

| FDAn-ABTFMB | >420 | - | - | nih.gov |

| FDAn-MABTFMB | >420 | - | - | nih.gov |

| PI-1 | 236-300 (DSC), 240-299 (DMA) | 72-90 | 5-12 | consensus.app |

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They find applications in various biomedical fields, including tissue engineering and drug delivery. Maleimide-functionalized polymers are widely used in the formation of hydrogels through Michael-addition reactions with thiol-containing crosslinkers. nih.govnih.govbiorxiv.orgresearchgate.netacs.org This chemistry allows for rapid and efficient crosslinking under mild, cell-friendly conditions. nih.govnih.gov By modifying biopolymers like hyaluronic acid and gelatin with maleimide groups, hydrogels with tunable mechanical properties and biocompatibility can be prepared. nih.gov The gelation kinetics can be very fast, with hydrogels forming in seconds. nih.gov

Conducting Polymers and Electrochromic Systems

Conducting polymers are organic polymers that possess electrical conductivity. mdpi.comnih.gov Polypyrrole and its derivatives are a well-known class of conducting polymers. mdpi.com The electrical and electrochemical properties of these polymers can be tuned by modifying their chemical structure. mdpi.commaynoothuniversity.ie While N-substitution in polypyrrole can sometimes reduce conductivity, it also allows for the introduction of specific functionalities. mdpi.commaynoothuniversity.ie Polymers incorporating the this compound moiety can be explored for their potential as conducting materials, where the pyridyl group could influence the electronic properties of the polymer backbone.

Electrochromic systems are materials that change their optical properties in response to an applied electrical potential. nih.govmdpi.comrsc.orgsemanticscholar.orgrsc.org This property is utilized in applications such as smart windows and displays. Conjugated polymers are often used as the active materials in electrochromic devices. nih.govsemanticscholar.org The color of the polymer in its neutral and oxidized states, as well as its switching speed and stability, are key performance metrics. Polymers containing pyrrole-based units have been investigated for their electrochromic properties. nih.govsemanticscholar.org The introduction of a pyridyl group, as in this compound, into a conjugated polymer backbone could modulate its electronic structure and, consequently, its electrochromic behavior. For example, electrochromic devices based on poly(2,6-di(9H-carbazol-9-yl)pyridine)-type polymer films have demonstrated high transmittance changes and coloration efficiencies. nih.govsemanticscholar.org

Table 4: Performance of an Electrochromic Device Based on a Pyridine-Containing Polymer

| Device Composition | Wavelength (nm) | Transmittance Change (ΔT%) | Coloration Efficiency (η) (cm²/C) | Reference |

| P(DiCP-co-CPDTK)/PEDOT-PSS | 635 | 38.2 | 633.8 | nih.govsemanticscholar.org |

Organic Photovoltaic Devices and Field-Effect Transistors

The incorporation of this compound into polymeric structures presents a promising avenue for the development of novel materials for organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). The electronic properties of such polymers are influenced by the interplay between the electron-withdrawing nature of the maleimide group and the electron-accepting and coordination capabilities of the pyridine ring.

The charge transport characteristics of polymers are critically dependent on their molecular organization and intermolecular interactions. nih.gov The presence of the polar pyridine group can influence the self-assembly and morphology of the polymer films, which are key factors in achieving high charge carrier mobilities. While specific studies on polymers derived exclusively from this compound for these applications are emerging, the broader class of polymers with pendant charge-transporting groups has been extensively investigated. researchgate.net

Below is a representative data table illustrating the typical range of properties for polymers utilized in organic electronic applications.

| Property | Representative Value Range | Significance in Organic Electronics |

| Highest Occupied Molecular Orbital (HOMO) | -5.0 to -6.0 eV | Determines the ease of hole injection/extraction and the open-circuit voltage in OPVs. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.0 to -4.5 eV | Influences electron injection/extraction efficiency and electron affinity. |

| Band Gap (Eg) | 1.5 to 3.0 eV | Dictates the light absorption range for OPVs and the on/off ratio for OFETs. |

| Hole Mobility (µh) | 10⁻⁵ to 10⁻¹ cm²/Vs | A measure of how efficiently holes move through the material, crucial for OFET performance. |

| Electron Mobility (µe) | 10⁻⁶ to 10⁻² cm²/Vs | A measure of how efficiently electrons move through the material, important for n-type OFETs and OPVs. |

Engineering of Tunable Reactivity and Responsive Properties in Polymeric Systems

The incorporation of this compound into polymeric systems provides a versatile platform for engineering materials with tunable reactivity and stimuli-responsive properties. The pyridine moiety, in particular, imparts a pH-sensitive character to the polymer.

pH-Responsive Behavior: The nitrogen atom in the pyridine ring can be reversibly protonated and deprotonated in response to changes in the ambient pH. nih.govresearchgate.net This process can induce significant changes in the polymer's physical and chemical properties. For instance, in an acidic environment, the protonated pyridinium (B92312) form can lead to increased hydrophilicity and chain extension due to electrostatic repulsion. Conversely, in a neutral or basic environment, the deprotonated pyridine units are less polar, which can result in polymer chain collapse or aggregation. This pH-dependent behavior can be harnessed for applications such as drug delivery, sensors, and smart coatings. mdpi.comrsc.org

Thermoresponsive Properties: While the pyridine group is primarily associated with pH responsiveness, the maleimide backbone can contribute to thermoresponsive behavior. researchgate.net Polymers containing N-substituted maleimides have been shown to exhibit lower critical solution temperature (LCST) or upper critical solution temperature (UCST) behavior, where the polymer undergoes a phase transition in response to temperature changes. rsc.org The interplay between the pH-responsive pyridine unit and the potentially thermoresponsive backbone could lead to dual-responsive polymers, where the material's properties can be tuned by both pH and temperature. mdpi.com

The reactivity of the maleimide group can also be exploited for post-polymerization modification through Michael addition reactions, allowing for the introduction of various functional groups to further tune the polymer's properties. nih.gov

The following table summarizes the potential stimuli-responsive behaviors of polymers incorporating this compound.

| Stimulus | Responsive Moiety | Potential Change in Polymer Properties |

| pH | Pyridine Ring | Solubility, Hydrophilicity, Conformation, Fluorescence |

| Temperature | Maleimide Backbone | Phase Transition (LCST/UCST), Solubility |

| Thiol Addition | Maleimide Ring | Covalent modification, Crosslinking |

Future Research Directions and Translational Perspectives for 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Design and Synthesis of Novel Derivatives with Enhanced Specificity

Future synthetic efforts should focus on creating a library of derivatives of 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione to explore structure-activity relationships (SAR) systematically. Key areas for derivatization include substitution on both the pyridine (B92270) and pyrrole-2,5-dione rings.

Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups at positions 3, 4, 5, and 6 of the pyridine ring could significantly modulate the electronic properties of the entire molecule. beilstein-journals.org This can influence its reactivity, photophysical characteristics, and biological target affinity. For instance, the synthesis of derivatives with bromo or trifluoromethyl groups on the pyridine ring has been shown to create acceptor-donor-acceptor (A-D-A) systems with interesting fluorescence properties. beilstein-journals.org

Modification of the Pyrrole-2,5-dione Ring: While the parent maleimide (B117702) is a potent Michael acceptor, substitution at the 3 and 4 positions of the pyrrole-2,5-dione ring can fine-tune this reactivity. Introducing alkyl or aryl groups could provide steric hindrance, leading to more selective reactions with biological thiols.

A proposed library of novel derivatives for future synthesis and evaluation is presented in Table 1.

| Derivative Name | Modification Site | Proposed Substituent | Rationale for Synthesis |

| 1-(5-Bromopyridin-2-yl)-1H-pyrrole-2,5-dione | Pyridine Ring | Bromo (Br) | Enhance acceptor properties and explore photophysical characteristics. beilstein-journals.org |

| 1-(4-Methylpyridin-2-yl)-1H-pyrrole-2,5-dione | Pyridine Ring | Methyl (CH₃) | Introduce an electron-donating group to modulate reactivity. |

| 3-Methyl-1-(pyridin-2-yl)-1H-pyrrole-2,5-dione | Pyrrole-2,5-dione Ring | Methyl (CH₃) | Alter Michael acceptor reactivity and steric profile. |

| 3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-2,5-dione | Pyrrole-2,5-dione Ring | Dimethyl (CH₃)₂ | Further modify reactivity and explore impact on biological activity. mdpi.com |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its rational application. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Kinetic Studies: Detailed kinetic studies of the Michael addition of thiols to the maleimide double bond are warranted. These studies would quantify the influence of pyridine ring substituents on the reaction rate, providing valuable data for designing bioconjugation reagents with tailored reactivity.

Computational Modeling: Density Functional Theory (DFT) studies can provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reaction pathways of this compound and its derivatives. researchgate.net Such studies can predict reactivity, rationalize experimental observations, and guide the design of new compounds with desired properties. For example, DFT calculations can help understand the stability and reactivity of different conformers and predict the regioselectivity of cycloaddition reactions. acs.org

A hypothetical comparison of calculated HOMO-LUMO energy gaps and their correlation with observed reactivity for a series of derivatives is shown in Table 2.

| Derivative | Substituent on Pyridine Ring | Calculated HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Parent Compound | None | 4.5 | Moderate |

| Derivative A | 5-Nitro (NO₂) | 3.8 | High |

| Derivative B | 4-Methoxy (OCH₃) | 4.9 | Low |

Development of Next-Generation Functional Materials from this compound Scaffolds

The unique structure of this compound makes it an attractive building block for novel functional materials.

Polyimides: The pyridine moiety can be incorporated into polyimide backbones to enhance thermal stability, solubility, and mechanical properties. researchgate.netresearchgate.net Future work could involve the synthesis of novel polyimides derived from diamines containing the this compound scaffold. The resulting polymers could find applications in high-performance plastics and electronics.

Coordination Polymers: The nitrogen atom of the pyridine ring can act as a ligand for metal ions, enabling the formation of coordination polymers. rsc.org These materials could exhibit interesting magnetic, optical, or catalytic properties. The maleimide group could be further functionalized post-polymerization to introduce additional functionalities.

Luminescent Materials: Derivatives of pyridyl-substituted maleimides have been shown to exhibit aggregation-induced emission enhancement (AIEE), a desirable property for organic light-emitting diodes (OLEDs) and bio-imaging probes. beilstein-journals.org Future research should explore the AIEE properties of a wider range of this compound derivatives.

Expanding the Scope of Biological Applications Based on Target Modulation

The pyrrole-2,5-dione scaffold is present in numerous biologically active compounds, and the pyridine ring is a common feature in many pharmaceuticals. cibtech.orgnih.gov The combination of these two moieties in this compound suggests significant potential in drug discovery.

Enzyme Inhibition: The maleimide group is a known covalent inhibitor of cysteine proteases and kinases. Future studies should screen this compound and its derivatives against a panel of these enzymes to identify potential therapeutic targets. For example, apoptosis signal-regulating kinase 1 (ASK1) is a potential target for pyridin-2-yl urea (B33335) inhibitors. nih.gov

Anticancer and Antimicrobial Activity: Pyrrolidine-2,5-dione derivatives have demonstrated anticancer and antimicrobial properties. uobasrah.edu.iq Screening a library of this compound derivatives against various cancer cell lines and microbial strains could lead to the discovery of new therapeutic agents. nih.gov

Bioconjugation: Maleimides are widely used for the site-specific modification of proteins and other biomolecules via reaction with cysteine residues. researchgate.net this compound could be developed as a novel bioconjugation reagent, with the pyridine ring potentially influencing the stability and solubility of the resulting conjugate or enabling further modifications.

A prospective screening cascade for identifying the biological activity of new derivatives is outlined in Table 3.

| Screening Stage | Assay Type | Target | Desired Outcome |

| Primary Screen | In vitro enzyme inhibition | Panel of cysteine proteases and kinases | Identification of potent enzyme inhibitors. |

| Secondary Screen | Cell-based antiproliferative assay | Cancer cell lines (e.g., MCF-7, HCT-116) | Discovery of compounds with anticancer activity. uobasrah.edu.iqnih.gov |

| Tertiary Screen | Antimicrobial susceptibility testing | Panel of bacteria and fungi | Identification of novel antimicrobial agents. uobasrah.edu.iq |

Methodological Advances in Synthetic and Characterization Sciences

To support the exploration of this compound and its derivatives, advancements in synthetic and characterization methodologies are necessary.

Green Synthesis: Developing more environmentally friendly synthetic routes is a key goal. This could involve the use of microwave-assisted synthesis to reduce reaction times and the use of greener solvents. researchgate.netresearchgate.net One-pot multicomponent reactions could also provide efficient access to complex derivatives. tandfonline.com

Advanced Characterization: A comprehensive characterization of new derivatives is essential. This includes the use of advanced NMR techniques, X-ray crystallography, and mass spectrometry to confirm their structures. mdpi.comcibtech.org For materials applications, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be crucial for evaluating thermal properties. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.